molecular formula C10H7Cl2NO2 B598438 3,6-Dichloro-8-methoxyquinolin-4(1H)-one CAS No. 1204812-10-1

3,6-Dichloro-8-methoxyquinolin-4(1H)-one

Cat. No.: B598438
CAS No.: 1204812-10-1
M. Wt: 244.071
InChI Key: NXBKQSICYIDESP-UHFFFAOYSA-N
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Description

3,6-Dichloro-8-methoxyquinolin-4(1H)-one is a quinolinone derivative characterized by chloro substituents at positions 3 and 6, a methoxy group at position 8, and a ketone at position 4. Quinolinones are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities due to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The dichloro and methoxy substituents in this compound enhance its lipophilicity and electronic effects, making it a candidate for further derivatization and biological evaluation .

Properties

CAS No.

1204812-10-1

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.071

IUPAC Name

3,6-dichloro-8-methoxy-1H-quinolin-4-one

InChI

InChI=1S/C10H7Cl2NO2/c1-15-8-3-5(11)2-6-9(8)13-4-7(12)10(6)14/h2-4H,1H3,(H,13,14)

InChI Key

NXBKQSICYIDESP-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC(=C1)Cl)C(=O)C(=CN2)Cl

Synonyms

3,6-Dichloro-4-hydroxy-8-methoxyquinoline

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Cl (3,6), OMe (8), =O (4) C₁₀H₇Cl₂NO₂ 244.08 High lipophilicity; potential antimicrobial agent
3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one Cl (3), F (6), OH (4) C₉H₅ClFNO₂ 227.60 Enhanced solubility via hydroxyl group; synthetic intermediate
6-Chloro-4-hydroxy-7-methoxy-3-phenylquinolin-2(1H)-one (4D) Cl (6), OMe (7), Ph (3), OH (4) C₁₆H₁₂ClNO₃ 301.73 Antifungal activity; phenyl group increases steric bulk
8-Methoxy-6-methylquinolin-4(1H)-one OMe (8), Me (6), =O (4) C₁₁H₁₁NO₂ 189.21 Intermediate for triazole derivatives; moderate antimicrobial activity
4-Chloro-8-methylquinolin-2(1H)-one Cl (4), Me (8), =O (2) C₁₀H₈ClNO 193.63 Nucleophilic substitution reactions; precursor for amino/hydrazino derivatives

Substituent Effects on Reactivity

  • Chloro vs. Methoxy Groups: The dichloro substituents in the target compound increase electron-withdrawing effects, enhancing its reactivity in electrophilic aromatic substitution compared to methoxy-rich analogs like 8-methoxy-6-methylquinolin-4(1H)-one .
  • Hydroxyl vs. Ketone Groups: Compounds with hydroxyl groups (e.g., 3-Chloro-6-fluoro-4-hydroxyquinolin-2(1H)-one) exhibit higher solubility in polar solvents, whereas ketone-containing derivatives like the target compound are more lipophilic, favoring membrane penetration .

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